MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Antibody-Drug Conjugate Linker Stability Aggregation

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (CAS 2414254-51-4) is a specialized drug-linker conjugate designed for the synthesis of next-generation antibody-drug conjugates (ADCs). The compound comprises a maleimidocaproyl (MC) conjugation handle, a Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker cleavable by lysosomal enzymes, and the cytotoxic payload Exatecan—a potent DNA topoisomerase I inhibitor with an IC50 of 2.2 μM.

Molecular Formula C55H60FN9O13
Molecular Weight 1074.1 g/mol
Cat. No. B12389919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
Molecular FormulaC55H60FN9O13
Molecular Weight1074.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O
InChIInChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1
InChIKeyWKCCHLIWLNJSMH-ZDPDOTMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan: A Cleavable Exatecan-Based Drug-Linker Conjugate for Targeted ADC Development


MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (CAS 2414254-51-4) is a specialized drug-linker conjugate designed for the synthesis of next-generation antibody-drug conjugates (ADCs) . The compound comprises a maleimidocaproyl (MC) conjugation handle, a Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker cleavable by lysosomal enzymes, and the cytotoxic payload Exatecan—a potent DNA topoisomerase I inhibitor with an IC50 of 2.2 μM . This specific linker-payload architecture, incorporating a defined (R)-cyclopropane stereochemical configuration, is engineered for targeted intracellular drug release, distinguishing it from simpler or less stable exatecan-linker combinations [1].

Why MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan Cannot Be Substituted by Generic Exatecan or DXd Linkers


Direct substitution with generic exatecan derivatives, such as the clinical benchmark DXd (deruxtecan), is not scientifically equivalent. Studies demonstrate that the specific linker platform significantly alters the stability and pharmacokinetic properties of the resulting ADC [1]. For instance, an exatecan-based ADC utilizing a novel cleavable linker (Exo-EEVC) demonstrated superior stability, reduced aggregation (1.0%), and maintained a lower drug-to-antibody ratio (DAR) compared to the benchmark T-DXd (Enhertu), which exhibited a higher DAR of 7.8 and different aggregation characteristics [2]. The (R)-cyclopropane configuration is specifically documented as part of advanced linker-payloads (e.g., SHR-A1811) , indicating that the exact stereochemistry and linker composition are critical for achieving the desired preclinical and clinical safety/efficacy balance. Therefore, procurement of the exact compound is essential for reproducible and scientifically valid ADC engineering.

Quantitative Differentiation Evidence for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan


Superior ADC Stability and Reduced Aggregation vs. T-DXd (Enhertu)

ADCs constructed using the Exatecan payload with a novel cleavable linker (Exo-EEVC) demonstrated superior stability and maintained drug-to-antibody ratios (DAR) with reduced aggregation and hydrophobicity compared to trastuzumab-deruxtecan (T-DXd, Enhertu) [1]. In a head-to-head study, an Exo-EEVC-Exatecan ADC showed significantly lower aggregation (1.0% in SEC) compared to T-DXd, suggesting an improved pharmacokinetic profile [2].

Antibody-Drug Conjugate Linker Stability Aggregation DAR Hydrophobicity

Validation as the Active Drug-Linker Moiety in Clinical Candidate SHR-A1811

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is explicitly identified as the drug-linker component of SHR-A1811 (also known as trastuzumab rezetecan), a novel HER2-targeted ADC currently in clinical development . This direct association with a named clinical candidate provides a clear point of differentiation from research-grade or unvalidated linker-payloads.

Antibody-Drug Conjugate Clinical Candidate SHR-A1811 HER2

Demonstrated Antitumor Activity of Cyclopropane-Exatecan ADCs In Vivo

ADCs constructed using Gly-Cyclopropane-Exatecan, a close structural analog of the (R)-cyclopropane exatecan moiety, have demonstrated significant antitumor activity in in vivo models . Specifically, the ADC hu2F7-Exatecan (compound 34) showed efficacy in both in vitro and in vivo studies . While not direct data for the MC-GGFG-(R)-Cyclopropane-Exatecan compound, this evidence strongly supports the in vivo biological relevance and efficacy of the cyclopropane-exatecan payload class [1].

In Vivo Efficacy Antitumor Activity ADC Exatecan

Potent Cytotoxicity of Exatecan Payload in Cancer Cell Lines

The Exatecan payload within the compound is a well-characterized DNA topoisomerase I inhibitor with an IC50 of 2.2 μM . Furthermore, an analog, (αR)-Cyclopropaneacetamide-Exatecan, has demonstrated cytotoxic activity against U87MG and SK-BR-3 cells with IC50 values of 8.11 and 2.31 μM, respectively . This supports the cytotoxic potency of the cyclopropane-exatecan scaffold.

Cytotoxicity IC50 Exatecan Topoisomerase I Inhibitor

Optimal Applications for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan in ADC Development


Construction of Next-Generation HER2-Targeted ADCs

Given its identification as the drug-linker for the clinical candidate SHR-A1811, this compound is ideal for researchers developing novel HER2-targeting ADCs with potentially improved stability and safety profiles over first-generation agents like T-DXd .

Development of ADCs with Novel Cleavable Linker Technology

The compound incorporates a GGFG tetrapeptide linker cleavable by lysosomal enzymes. This is highly relevant for programs focused on optimizing intracellular payload release and minimizing premature systemic payload loss, as demonstrated in comparative studies with Exo-linker platforms [1].

Preclinical In Vivo Efficacy Studies for Solid Tumors

Based on the demonstrated in vivo antitumor activity of related cyclopropane-exatecan ADCs, this linker-payload is a prime candidate for generating ADCs against novel solid tumor targets, with a reasonable expectation of observing tumor growth inhibition in xenograft models .

Comparative ADC Engineering and Structure-Activity Relationship (SAR) Studies

Due to its specific stereochemistry and defined linker, this compound serves as a critical tool for SAR studies aimed at understanding how subtle modifications in the linker and payload region affect ADC biophysical properties, DAR, aggregation, and overall in vivo performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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